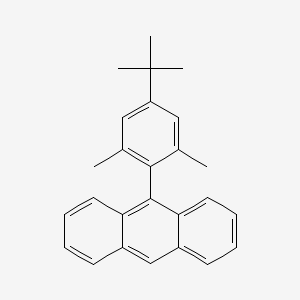
9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene is an organic compound with the molecular formula C26H26. It is characterized by its anthracene core substituted with a 4-tert-butyl-2,6-dimethylphenyl group. This compound is known for its unique structural properties, which include multiple aromatic rings and a tert-butyl group that provides steric hindrance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-tert-butyl-2,6-dimethylphenyl)anthracene typically involves the Friedel-Crafts alkylation reaction. This reaction uses anthracene as the starting material and 4-tert-butyl-2,6-dimethylbenzene as the alkylating agent. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
- Anthracene + 4-tert-butyl-2,6-dimethylbenzene → this compound
- Catalyst: AlCl3
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Room temperature to reflux
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Electrophilic aromatic substitution reactions can occur at the anthracene core or the phenyl ring, using reagents like bromine (Br2) or nitric acid (HNO3).
- Oxidation : KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
- Reduction : LiAlH4 in ether, NaBH4 in methanol.
- Substitution : Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
- Oxidation : Anthraquinone derivatives.
- Reduction : Reduced anthracene derivatives.
- Substitution : Brominated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene has diverse applications in scientific research:
- Chemistry : Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
- Biology : Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
- Medicine : Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
- Industry : Utilized in the production of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 9-(4-tert-butyl-2,6-dimethylphenyl)anthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in electron transfer reactions, influencing redox processes within cells.
Comparación Con Compuestos Similares
Similar Compounds:
- 9-Phenylanthracene
- 9-(4-Methylphenyl)anthracene
- 9-(4-Ethylphenyl)anthracene
Uniqueness: 9-(4-Tert-butyl-2,6-dimethylphenyl)anthracene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other phenyl-substituted anthracenes, making it a valuable compound for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
648418-75-1 |
|---|---|
Fórmula molecular |
C26H26 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
9-(4-tert-butyl-2,6-dimethylphenyl)anthracene |
InChI |
InChI=1S/C26H26/c1-17-14-21(26(3,4)5)15-18(2)24(17)25-22-12-8-6-10-19(22)16-20-11-7-9-13-23(20)25/h6-16H,1-5H3 |
Clave InChI |
GOLOMKBKCYSNHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12612187.png)
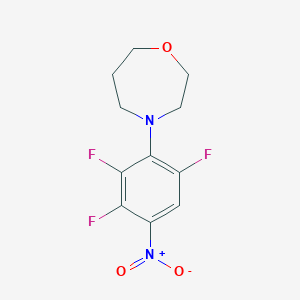
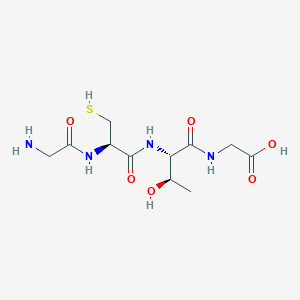
![4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12612203.png)

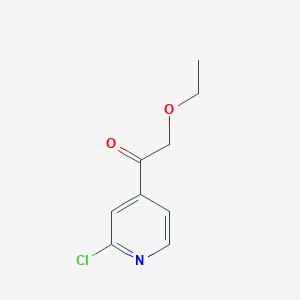
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
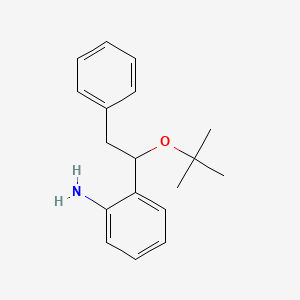
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
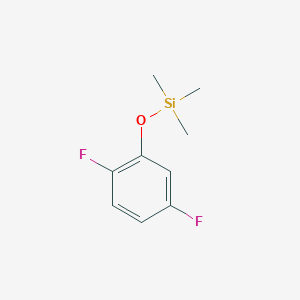
![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
